4-[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one
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Overview
Description
4-[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane ring, a sulfonyl group, and a methoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-(azepan-1-ylsulfonyl)-4-methoxybenzoic acid with ethylamine under controlled conditions to form the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The azepane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a biochemical probe for studying enzyme interactions.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring and sulfonyl group play crucial roles in binding to these targets, leading to modulation of biological pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds include:
- 3-(azepan-1-ylsulfonyl)-4-chlorobenzoic acid
- 3-(azepan-1-ylsulfonyl)-N-ethyl-4-methylbenzamide
- 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-2-ylmethyl)benzamide
Compared to these compounds, 4-[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one features a unique combination of functional groups that may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C23H31N3O4S |
---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
4-[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1-one |
InChI |
InChI=1S/C23H31N3O4S/c1-3-26-23(27)19-11-7-6-10-18(19)22(24-26)17-12-13-20(30-2)21(16-17)31(28,29)25-14-8-4-5-9-15-25/h12-13,16H,3-11,14-15H2,1-2H3 |
InChI Key |
AWLCDJTVZYSJHE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(CCCC2)C(=N1)C3=CC(=C(C=C3)OC)S(=O)(=O)N4CCCCCC4 |
Origin of Product |
United States |
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